molecular formula C18H18N2OS B7879875 8-amino-10-cyclopentyldibenzo[b,f][1,4]thiazepin-11(10H)-one

8-amino-10-cyclopentyldibenzo[b,f][1,4]thiazepin-11(10H)-one

Cat. No.: B7879875
M. Wt: 310.4 g/mol
InChI Key: ZYNUIJHCOJDDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-amino-10-cyclopentyldibenzo[b,f][1,4]thiazepin-11(10H)-one is a complex organic molecule featuring both a thiazepine and benzene ring structure. This compound is notable for its unique combination of functional groups and ring systems, making it an object of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-10-cyclopentyldibenzo[b,f][1,4]thiazepin-11(10H)-one can involve several steps:

  • Formation of the Benzene Ring Structure: : This step may use a Friedel-Crafts acylation reaction followed by cyclization.

  • Introduction of the Thiazepine Ring: : Incorporation of the thiazepine ring may require nucleophilic substitution reactions and cyclization.

  • Amination: : Introduction of the amino group typically involves direct amination using reagents like ammonia or primary amines under catalytic conditions.

  • Cyclopentyl Group Addition: : This step generally involves alkylation reactions, such as the use of cyclopentyl halides.

Industrial Production Methods

Large-scale production of this compound may utilize:

  • Batch Reactors: : Suitable for controlled reaction conditions and optimization.

  • Continuous Flow Reactors: : For high-throughput synthesis, minimizing reaction times and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction reactions might involve reagents like lithium aluminum hydride to produce corresponding thioethers.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are possible, depending on the presence of suitable leaving groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halides, nucleophiles like amines or alcohols.

Major Products Formed

  • Sulfoxides and Sulfones: from oxidation.

  • Thioethers: from reduction.

  • Substituted derivatives: through nucleophilic or electrophilic substitution.

Scientific Research Applications

8-amino-10-cyclopentyldibenzo[b,f][1,4]thiazepin-11(10H)-one has diverse applications:

  • Chemistry: : Utilized in synthetic organic chemistry for the development of novel compounds and reaction methodologies.

  • Biology: : Investigated for potential biological activity, particularly in enzyme inhibition and protein binding.

  • Medicine: : Explored for its pharmacological properties, possibly as an anti-inflammatory or anti-cancer agent.

  • Industry: : Employed as a precursor in the manufacture of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action is complex, likely involving:

  • Molecular Targets: : Enzymes, receptors, or proteins, where it may act as an inhibitor or modulator.

  • Pathways Involved: : May interfere with metabolic or signaling pathways crucial for cell survival or proliferation.

Comparison with Similar Compounds

Unique Features

  • Combination of Thiazepine and Benzene Rings: : Unusual and contributes to its distinct chemical properties.

  • Cyclopentyl Group: : Adds steric bulk and influences the compound's reactivity and interactions.

Similar Compounds

  • Dibenzo[b,f][1,4]thiazepin Derivatives: : Share the thiazepine ring structure but may lack the cyclopentyl or amino groups.

  • Thioxanthenes: : Similar in containing sulfur in a heterocyclic structure.

  • Benzodiazepines: : Structurally related through the benzene ring but differing in nitrogenous ring systems.

8-amino-10-cyclopentyldibenzo[b,f][1,4]thiazepin-11(10H)-one stands out due to its unique combination of functional groups and the potential breadth of its applications. In ongoing research, its chemistry continues to reveal fascinating insights and opportunities across multiple scientific domains.

Properties

IUPAC Name

3-amino-5-cyclopentylbenzo[b][1,4]benzothiazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c19-12-9-10-17-15(11-12)20(13-5-1-2-6-13)18(21)14-7-3-4-8-16(14)22-17/h3-4,7-11,13H,1-2,5-6,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNUIJHCOJDDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=CC(=C3)N)SC4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.